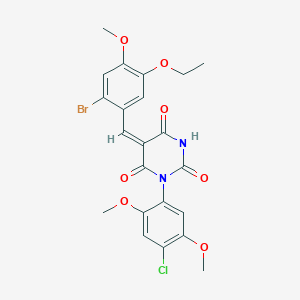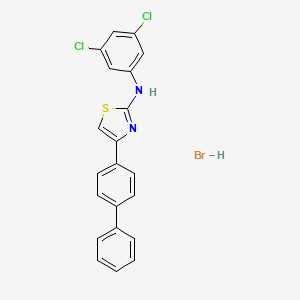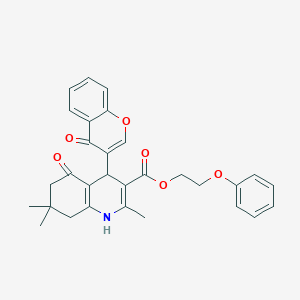![molecular formula C18H20N2O3 B5196313 N'-(2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B5196313.png)
N'-(2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are a type of amide derived from oxalic acid. This compound features a complex structure with both aromatic and aliphatic components, making it interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide typically involves the reaction of 2,5-dimethylphenylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-(2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-dimethylphenyl)-N-[(2-hydroxyphenyl)methyl]oxamide
- N’-(2,5-dimethylphenyl)-N-[(2-chlorophenyl)methyl]oxamide
- N’-(2,5-dimethylphenyl)-N-[(2-nitrophenyl)methyl]oxamide
Uniqueness
N’-(2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide is unique due to the presence of both 2,5-dimethylphenyl and 2-methoxyphenyl groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-8-9-13(2)15(10-12)20-18(22)17(21)19-11-14-6-4-5-7-16(14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJNHDXPWBJCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5196234.png)
![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)
![Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate](/img/structure/B5196257.png)
![6-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)

![2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B5196275.png)

![12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one](/img/structure/B5196296.png)
![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)
![methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B5196304.png)


![N-[5-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B5196333.png)
